molecular formula C10H18O2 B7804806 4-Isopropyl-cyclohexanecarboxylic acid

4-Isopropyl-cyclohexanecarboxylic acid

Cat. No. B7804806
M. Wt: 170.25 g/mol
InChI Key: VQYXSRKVNPPTTM-UHFFFAOYSA-N
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Patent
US04880937

Procedure details

The reaction between cyclohexane carboxylic acid and isopropanol was conducted under the same conditions as in Example 1, except that 1 g of hydrous tin oxide catalyst prepared in Example C was used in place of 2 g of the hydrous zirconium oxide catalyst used in Example 1. It was discovered by gas chromatography that cyclohexyl methanol was formed at a conversion rate of 95% and selectivity of 39%. Isopropyl cyclohexane carboxylic acid was also obtained as a by-product in an amount of 41%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tin oxide
Quantity
1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]([OH:9])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:10]1(CO)[CH2:15]CCC[CH2:11]1>[Sn]=O.C(O)(C)C>[CH:10]([C:1]1([C:7]([OH:9])=[O:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)([CH3:15])[CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)CO
Step Three
Name
tin oxide
Quantity
1 g
Type
catalyst
Smiles
[Sn]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was formed at a conversion rate of 95% and selectivity of 39%

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1(CCCCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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